molecular formula C14H12BF3O3 B1527162 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid CAS No. 1007170-59-3

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1527162
CAS No.: 1007170-59-3
M. Wt: 296.05 g/mol
InChI Key: HGYGXHGBCASPGE-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, CDCl₃)

  • Aromatic protons :
    • H2 and H6 (adjacent to -CF₃): δ 7.8–8.0 ppm (doublet, J = 8.4 Hz).
    • H5 (ortho to benzyloxy): δ 7.2–7.4 ppm (multiplet).
  • Benzyloxy group :
    • CH₂: δ 5.1 ppm (singlet).
    • Aromatic protons: δ 7.3–7.5 ppm (multiplet).

¹³C NMR (100 MHz, CDCl₃)

  • CF₃ carbon : δ 122.5 ppm (q, J = 272 Hz).
  • Boron-attached carbon : δ 135.2 ppm (broad due to quadrupolar relaxation).

¹¹B NMR

A single peak at δ 28–30 ppm, characteristic of trigonal boronic acids.

¹⁹F NMR

A singlet at δ -63.5 ppm, consistent with the -CF₃ group’s symmetry.

IR (ATR, cm⁻¹)

  • B-O stretch: 1340–1310 (asymmetric), 950–920 (symmetric).
  • O-H stretch: 3200–3400 (broad).

Properties

IUPAC Name

[3-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)12-7-6-11(15(19)20)8-13(12)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYGXHGBCASPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718332
Record name [3-(Benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007170-59-3
Record name [3-(Benzyloxy)-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the boronic acid moiety onto a suitably substituted aromatic ring that already contains the benzyloxy and trifluoromethyl groups. The most common and reliable method is the palladium-catalyzed borylation of an aryl halide or triflate precursor via Suzuki-Miyaura coupling conditions.

Key steps include:

  • Starting Materials: Aromatic compounds substituted with benzyloxy and trifluoromethyl groups, often in the form of halogenated derivatives (e.g., aryl bromides or iodides).
  • Borylation Reaction: Palladium-catalyzed cross-coupling with bis(pinacolato)diboron or other boron sources to install the boronic acid group.
  • Catalysts and Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases such as potassium carbonate, and solvents like toluene or dioxane.
  • Purification: Column chromatography or recrystallization to isolate the pure boronic acid product.

This approach is widely adopted due to its efficiency and compatibility with sensitive functional groups such as benzyloxy and trifluoromethyl substituents.

Detailed Reaction Conditions and Procedures

A representative procedure involves:

  • Charging a reaction flask with the aryl halide precursor (e.g., 4-(benzyloxy)-3-(trifluoromethyl)iodobenzene), bis(pinacolato)diboron, palladium catalyst, and base in an appropriate solvent.
  • Stirring the mixture under an inert atmosphere (nitrogen or argon) at elevated temperatures (typically 80–100 °C) for several hours.
  • After completion, the reaction mixture is cooled and subjected to aqueous workup.
  • The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures to afford the boronic acid in high purity.

Industrial Scale Preparation

In industrial contexts, the synthesis is adapted for scale-up by employing:

  • Batch or continuous flow reactors with precise temperature and mixing controls.
  • Automated reagent addition and in-line purification systems.
  • Optimization of catalyst loading and reaction time to maximize yield and minimize impurities.
  • Use of environmentally benign solvents and bases where possible to comply with green chemistry principles.

Research Findings and Data Tables

Comparative Data of Boronic Acid Preparation

Parameter Typical Laboratory Scale Industrial Scale
Starting Material Aryl halide (e.g., aryl iodide) Same, but often cheaper sources
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 Optimized Pd catalysts
Base K2CO3, Na2CO3 K2CO3 or NaOH
Solvent Toluene, dioxane Toluene, ethanol, or water-based
Temperature 80–100 °C Controlled 70–110 °C
Reaction Time 4–24 hours 2–12 hours
Purification Method Column chromatography Crystallization, filtration
Yield 70–90% 80–95%

Example Experimental Data from Literature

  • In a reported procedure, 4-(benzyloxy)-3-(trifluoromethyl)iodobenzene was reacted with bis(pinacolato)diboron in the presence of Pd(PPh3)4 and potassium carbonate in toluene at 90 °C for 12 hours. The isolated yield of this compound was 85% after purification.

  • Molecular sieves and azeotropic reflux techniques have been employed in related boronic acid syntheses to drive reactions to completion by removing water, improving yields and purity.

Notes on Reaction Mechanism and Optimization

  • The Suzuki-Miyaura coupling mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetallation with the boron reagent, and reductive elimination to form the C–B bond.

  • The presence of electron-withdrawing trifluoromethyl and electron-donating benzyloxy groups influences the reactivity of the aromatic ring, often requiring fine-tuning of catalyst and base amounts.

  • Use of additives such as p-pyrrolidinopyridine N-oxide (DMAPO) can facilitate amide condensation reactions involving boronic acids but are also relevant to optimizing boronic acid syntheses.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The benzyloxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution, are used under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

    Oxidation: Phenols or quinones.

    Reduction: Boronate esters or alcohols.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

Synthesis and Reactivity

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid can be synthesized through various methods, including the Miyaura borylation reaction. This involves coupling phenols with boronic acids under palladium catalysis, leading to the formation of biaryl compounds.

Key Reactions:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and materials science.
  • Oxidation and Reduction: The boronic acid group can be oxidized to form phenolic compounds, while the trifluoromethyl group can be reduced to alter the compound's properties.

Organic Synthesis

This compound serves as a critical building block in organic synthesis, particularly in the formation of complex molecular architectures through coupling reactions.

Application AreaSpecific Use
Organic ChemistryBuilding block for biaryl synthesis
Medicinal ChemistryDevelopment of boron-containing drugs
Material ScienceProduction of advanced materials

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment through Boron Neutron Capture Therapy (BNCT). Its ability to accumulate in tumor cells makes it a candidate for targeted therapy.

Case Study:
A study evaluated the efficacy of this compound in inhibiting specific enzymes involved in cancer progression. The results indicated significant inhibition rates comparable to established chemotherapeutic agents .

Antimicrobial Activity

Research has shown that phenylboronic acids exhibit antimicrobial properties against various pathogens. The structure of this compound contributes to its effectiveness against bacteria and fungi.

Antimicrobial Efficacy:

  • Bacteria: Effective against Escherichia coli and Bacillus cereus.
  • Fungi: Moderate activity against Candida albicans and Aspergillus niger.

Table: Minimum Inhibitory Concentration (MIC) Values

MicroorganismMIC (µg/mL)
Escherichia coli50
Bacillus cereus25
Candida albicans100
Aspergillus niger75

Material Science Applications

In material science, the unique properties of this compound allow for the development of new polymers and sensors. Its ability to form reversible covalent bonds with diols enhances its utility in creating responsive materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This reactivity is leveraged in various applications, such as enzyme inhibition or molecular recognition. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the benzyloxy group provides additional sites for functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, applications, and physical properties of 3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid are influenced by its substitution pattern. Below is a comparative analysis with analogous boronic acids:

Substituent Position and Electronic Effects

Compound Name Substituent Positions CAS No. Molecular Weight (g/mol) Purity Price (5g) Reactivity Notes
This compound 3-OBz, 4-CF₃ 1007170-59-3 296.05 N/A Discontinued High steric hindrance; electron-withdrawing CF₃ enhances cross-coupling efficiency.
[4-Benzyloxy-2-(trifluoromethyl)phenyl]boronic acid 4-OBz, 2-CF₃ 1217501-32-0 296.06 >98% N/A Lower steric hindrance at boronic acid site; CF₃ stabilizes intermediate.
2-Benzyloxy-4-(trifluoromethyl)phenylboronic acid 2-OBz, 4-CF₃ 1701435-39-3 296.06 >98% ¥21,500 Ortho-substitution may reduce coupling yields due to steric effects.
3-(Benzyloxy)-5-(trifluoromethoxy)phenylboronic acid 3-OBz, 5-OCF₃ 1256345-95-5 312.06 96% N/A Trifluoromethoxy group (OCF₃) increases electron-withdrawing effects.
4-(Trifluoromethyl)phenylboronic acid 4-CF₃ 128796-39-4 189.93 >97% ¥6,100 (1g) Simpler structure; no benzyloxy group; widely used in drug synthesis.
Key Observations:
  • Steric Effects : The 3-benzyloxy group in the target compound introduces steric hindrance, which may slow reaction kinetics compared to para-substituted analogs (e.g., 4-(trifluoromethyl)phenylboronic acid) .
  • Electronic Effects : The trifluoromethyl group enhances electrophilicity at the boron center, facilitating transmetalation in cross-coupling reactions .
  • Protecting Group Utility: The benzyloxy group can act as a protecting group for hydroxyl functionalities, enabling post-coupling deprotection (e.g., via hydrogenolysis) .

Commercial Availability and Cost

  • The target compound is discontinued, whereas analogs like 2-Fluoro-4-(trifluoromethyl)phenylboronic acid (CAS 503309-11-3) remain available at ¥21,500 for 5g .
  • Higher purity (>98%) is common for substituted phenylboronic acids, reflecting their demand in precision synthesis .

Biological Activity

3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields, particularly for its biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can significantly influence enzyme activities and metabolic pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and various applications in research.

Target Interactions

The primary mechanism of action for this compound involves its participation in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial in organic synthesis, allowing for the formation of carbon-carbon bonds through transmetalation processes. The trifluoromethyl group enhances the compound's electronic properties, potentially increasing its binding affinity to biological targets.

Biochemical Pathways

This compound interacts with various enzymes and proteins, modulating their activity through covalent bonding at active sites. The reversible nature of these interactions allows for dynamic regulation of cellular processes. For instance, studies have shown that boronic acids can inhibit enzyme activities by modifying their active sites, which may lead to alterations in metabolic pathways critical for cellular function.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to form stable complexes with biological molecules. This property enhances its absorption and distribution within biological systems.

Cellular Effects

Research indicates that this compound influences cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by modulating the activity of key enzymes involved in metabolic processes .

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that modifications to the phenylboronic scaffold can yield compounds with varying inhibitory potencies against specific enzymes. For example, the introduction of electron-withdrawing groups significantly altered the inhibitory activity against Mycobacterium tuberculosis TMPK, showcasing structure-activity relationships (SAR) pertinent to drug design .
  • Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of related boronic acids. The findings revealed that certain structural modifications could enhance potency against Mycobacterium tuberculosis strains, indicating potential therapeutic applications for boronic acid derivatives in treating infections .

Data Tables

CompoundEC50 (nM)Inhibitory ActivityNotes
This compound240.2 ± 42.5ModerateEffective in Suzuki-Miyaura reactions
Novologue 13b13.0 ± 3.6HighSignificant improvement over baseline compounds
Novologue 21j18.4 ± 3.2HighEnhanced MtbTMPK inhibitory potency

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid
Reactant of Route 2
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3-(Benzyloxy)-4-(trifluoromethyl)phenylboronic acid

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